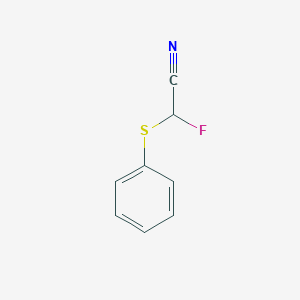

Fluoro(phenylthio)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-phenylsulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8(6-10)11-7-4-2-1-3-5-7/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMSBCYZRBSCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576064 | |

| Record name | Fluoro(phenylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130612-84-9 | |

| Record name | Fluoro(phenylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoro(phenylthio)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Fluoro(phenylthio)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fluoro(phenylthio)acetonitrile, a versatile building block in medicinal chemistry and materials science. The document details the reaction mechanism, provides a thorough experimental protocol, and presents quantitative data for the synthesis.

Core Synthesis: Direct α-Fluorination of Phenylthioacetonitrile

The primary method for the synthesis of this compound involves the direct α-fluorination of phenylthioacetonitrile. This reaction is efficiently achieved using the electrophilic fluorinating agent N-fluorobis(benzenesulfonyl)imide (NFSI). The process is characterized by its high yield and selectivity under relatively mild conditions.

Reaction Mechanism

The synthesis proceeds via the deprotonation of the α-carbon of phenylthioacetonitrile by a suitable base, forming a carbanion. This is followed by an electrophilic attack of the carbanion on the fluorine atom of N-fluorobis(benzenesulfonyl)imide. The reaction is believed to follow an SN2-type mechanism.

The key steps are:

-

Deprotonation: A base, such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS), abstracts the acidic proton from the carbon atom adjacent to both the phenylthio and cyano groups. The presence of these electron-withdrawing groups increases the acidity of the α-proton, facilitating carbanion formation.

-

Nucleophilic Attack: The resulting stabilized carbanion acts as a nucleophile and attacks the electrophilic fluorine atom of N-fluorobis(benzenesulfonyl)imide.

-

Product Formation: The carbon-fluorine bond is formed, yielding this compound. The byproduct is the corresponding salt of bis(benzenesulfonyl)imide.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and related compounds as reported in the primary literature.

| Entry | Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Phenylthioacetonitrile | NaH | THF/DMF (10:1) | 1 | 0 | 95 |

| 2 | (4-Chlorophenylthio)acetonitrile | NaH | THF/DMF (10:1) | 1 | 0 | 93 |

| 3 | (4-Methylphenylthio)acetonitrile | NaH | THF/DMF (10:1) | 1 | 0 | 96 |

| 4 | (4-Methoxyphenylthio)acetonitrile | NaH | THF/DMF (10:1) | 1 | 0 | 94 |

| 5 | (2-Naphthylthio)acetonitrile | NaH | THF/DMF (10:1) | 1 | 0 | 92 |

Detailed Experimental Protocol

This protocol is adapted from the synthesis of this compound as described in The Journal of Organic Chemistry, 1995, 60 (11), pp 3459–3466.

Materials:

-

Phenylthioacetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N-Fluorobis(benzenesulfonyl)imide (NFSI)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 mmol) in a mixture of anhydrous THF (10 mL) and anhydrous DMF (1 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of phenylthioacetonitrile (1.0 mmol) in anhydrous THF (2 mL) is added dropwise.

-

The resulting mixture is stirred at 0 °C for 30 minutes.

-

A solution of N-fluorobis(benzenesulfonyl)imide (1.1 mmol) in anhydrous THF (3 mL) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to proceed at 0 °C for 1 hour.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with water (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.

Characterization Data for this compound:

-

Appearance: Colorless oil

-

¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.50 (m, 2H), 7.45-7.35 (m, 3H), 5.75 (d, J = 48.0 Hz, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 135.0, 131.0, 129.5, 128.0, 115.0 (d, J = 2.0 Hz), 85.0 (d, J = 210.0 Hz).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -175.0 (d, J = 48.0 Hz).

-

MS (EI): m/z 167 (M⁺).

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

In-Depth Technical Guide: Fluoro(phenylthio)acetonitrile

CAS Number: 130612-84-9

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: Fluoro(phenylthio)acetonitrile is a fluorinated organic compound that has garnered interest in various chemical and biomedical fields. Its unique structural features, combining a fluorine atom, a phenylthio group, and a nitrile functionality at a single carbon center, impart distinct reactivity and potential for application in organic synthesis, medicinal chemistry, and materials science. This document provides a detailed technical overview of its synthesis, physicochemical properties, and potential applications, with a focus on experimental protocols and data for the scientific community.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 130612-84-9 | [1][2] |

| Molecular Formula | C₈H₆FNS | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Purity | >97.0% (GC) | [2] |

| Refractive Index (n20/D) | 1.53 | [1] |

| Flash Point | 89 °C | [2] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound from the primary literature remains elusive in broad searches, a referenced synthesis route points to a publication in The Journal of Organic Chemistry, volume 60, page 3459, in 1995.[1] Access to this specific journal issue is required to obtain the full experimental details.

However, a general synthetic approach for α-fluoro-α-thio-nitriles can be conceptualized based on established organic chemistry principles. A plausible synthetic pathway is outlined below.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

-

Preparation of the Carbanion: To a solution of phenylthioacetonitrile in a dry, aprotic solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added dropwise. The reaction mixture is stirred at this temperature for a period to ensure complete formation of the corresponding carbanion.

-

Fluorination: A solution of an electrophilic fluorinating agent, for instance, N-fluorobenzenesulfonimide (NFSI), in the same solvent is then added slowly to the reaction mixture, maintaining the low temperature. The reaction is allowed to proceed for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Potential Applications in Drug Development and Research

This compound serves as a versatile building block in organic synthesis, with potential applications in the development of novel pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.

The nitrile group is also a key functional group in many pharmaceuticals and can act as a hydrogen bond acceptor or be transformed into other functional groups.[3]

Relevance in Medicinal Chemistry

The α-fluoro-α-thio-nitrile moiety is a unique pharmacophore that can be incorporated into larger molecules to explore structure-activity relationships (SAR). While specific biological activities for this compound have not been extensively reported, the broader class of α-fluoronitriles has been investigated for various therapeutic applications.

Due to the lack of specific signaling pathway information for the title compound, a generalized diagram illustrating a common drug discovery and development workflow is provided below.

Caption: A generalized workflow for drug discovery and development.

Conclusion

This compound is a valuable synthetic intermediate with the potential for broad applications in the development of new chemical entities with biological activity. While detailed experimental and biological data in the public domain are currently limited, this guide provides a foundational understanding of its properties and a conceptual framework for its synthesis and potential use in research and development. Further investigation into the primary literature is recommended to uncover more specific details regarding its synthesis and characterization.

References

In-Depth Technical Guide to the Spectral Data of Fluoro(phenylthio)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Fluoro(phenylthio)acetonitrile (C₈H₆FNS), a versatile reagent in organic synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and spectral characterization.

Introduction

This compound is a fluorinated organic compound containing a nitrile and a phenylthio group. The presence of the fluorine atom at the α-position to the nitrile group significantly influences its chemical reactivity, making it a valuable building block in the synthesis of various organic molecules, including potential pharmaceutical candidates. Accurate and detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. This guide summarizes the key spectral features of this compound, providing a valuable resource for researchers utilizing this compound in their work.

Synthesis and Spectral Characterization Workflow

The synthesis of this compound is typically achieved through the anodic monofluorination of phenylthioacetonitrile. The subsequent characterization involves a suite of spectroscopic techniques to confirm the structure and purity of the synthesized compound.

An In-depth Technical Guide to the Reactivity of Fluoro(phenylthio)acetonitrile with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoro(phenylthio)acetonitrile is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a fluorine atom, a phenylthio group, and a nitrile moiety attached to the same carbon, presents multiple reactive sites for nucleophilic attack. This unique arrangement allows for the strategic introduction of molecular complexity, making it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The presence of the electron-withdrawing nitrile group and the electronegative fluorine atom acidifies the alpha-proton, facilitating its removal to form a stabilized carbanion. Concurrently, the carbon-fluorine bond is a potential site for nucleophilic substitution. Understanding the chemoselectivity and reactivity of this compound with various nucleophiles is crucial for its effective utilization in synthetic strategies. This guide provides a comprehensive overview of the reactivity of this compound and its analogs with nucleophiles, supported by quantitative data from related systems, detailed experimental protocols, and mechanistic diagrams.

Core Reactivity Principles

The reactivity of this compound towards nucleophiles is primarily governed by two competing pathways:

-

Deprotonation at the α-carbon: The electron-withdrawing effects of the adjacent nitrile and fluorine groups significantly increase the acidity of the methine proton. In the presence of a suitable base, this proton can be abstracted to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile in subsequent reactions, such as alkylations.

-

Nucleophilic substitution at the fluorine-bearing carbon (SN reactions): The carbon atom bonded to the fluorine is electrophilic and can be attacked by nucleophiles, leading to the displacement of the fluoride ion. This substitution can proceed through either an SN1 or SN2 mechanism, depending on the substrate, nucleophile, and reaction conditions. Studies on analogous compounds like phenylthiofluoroalkyl bromides suggest that both pathways are plausible.[2][3][4][5] The stability of a potential carbocation intermediate, influenced by the phenylthio group, may favor an SN1 pathway, while strong nucleophiles and appropriate solvents could promote an SN2 reaction.

The chemoselectivity of a given reaction will depend on the nature of the nucleophile (hard vs. soft, strong vs. weak base) and the reaction conditions (solvent, temperature).

Reactivity with Carbon Nucleophiles: Allylic Alkylation

While direct data on the reaction of this compound with many common nucleophiles is scarce, studies on the closely related α-aryl-α-fluoroacetonitriles demonstrate the feasibility of C-alkylation via deprotonation. A palladium-catalyzed asymmetric allylic alkylation has been successfully performed, showcasing the generation of the α-nitrile carbanion and its subsequent reaction with an electrophile.[6]

Quantitative Data for Asymmetric Allylic Alkylation of an Analogous α-Aryl-α-fluoroacetonitrile

The following table summarizes the results for the palladium-catalyzed asymmetric allylic alkylation of 2-fluoro-2-(2-fluorophenyl)acetonitrile with (E)-1,3-diphenylallyl ethyl carbonate, which serves as a model for the reactivity of the carbanion derived from deprotonation of such structures.[6]

| Entry | Ligand | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | (S)-4-tert-butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline | 25 | 2.5 | 78 | 2.6:1 | >99 |

Data adapted from a study on 2-fluoro-2-(2-fluorophenyl)acetonitrile, a close analog of this compound.[6]

Experimental Protocol for Asymmetric Allylic Alkylation

The following protocol is adapted from the palladium-catalyzed asymmetric allylic alkylation of 2-aryl-2-fluoroacetonitriles.[6]

Materials:

-

[η³-C₃H₅ClPd]₂

-

(S)-4-tert-butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline

-

Dry acetonitrile (ACN)

-

(E)-1,3-diphenylallyl ethyl carbonate

-

2-Fluoro-2-arylacetonitrile (e.g., 2-fluoro-2-(2-fluorophenyl)acetonitrile)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

-

A mixture of (S)-4-tert-butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline (12 mol%) and [η³-C₃H₅ClPd]₂ (5 mol%) in dry acetonitrile (2.0 mL) is stirred at room temperature under a nitrogen atmosphere for 30 minutes.

-

The diphenylallyl carbonate (1.35 equiv.) is added, followed by the 2-aryl-2-fluoroacetonitrile (0.185 mmol).

-

The reaction mixture is cooled to -20 °C.

-

A solution of ice-cold DBU (2.0 equiv.) in 1.0 mL of acetonitrile is added.

-

The resulting mixture is stirred at -20 °C, and the reaction progress is monitored by NMR spectroscopy.

-

Upon completion, the product is isolated and purified by flash chromatography.

Nucleophilic Substitution of Fluorine

Quantitative Data for Nucleophilic Fluorine Substitution on an Analogous System

The following table presents data from the nucleophilic fluorine substitution on α-bromo phenylacetate, a model substrate, using different fluorinating agents. This provides a comparative framework for the reactivity of similar electrophilic centers.[3][5]

| Entry | Fluorinating Agent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Et₃N·3HF (8.0) | - | DME | 80 | 18 |

| 2 | Et₃N·3HF (8.0) | K₃PO₄ (1.2) | DME | 80 | 62 |

| 3 | Et₃N·3HF (8.0) | K₃PO₄ (1.2) | Acetonitrile | 80 | 68 |

| 4 | AgF (2.0) | - | Acetonitrile | r.t. | 40 |

| 5 | AgF (2.0) + Et₃N·3HF (3.0) | - | Acetonitrile | r.t. | 92 |

Data adapted from a study on α-bromo phenylacetate.[3][5]

Experimental Protocol for Nucleophilic Fluorine Substitution (Analogous System)

The following generalized protocols are based on the methods developed for the fluorination of α-carbonyl benzyl bromides and related compounds.[3][5]

Method A: With Et₃N·3HF and a Base

-

To a solution of the α-bromo substrate (0.15 mmol) in acetonitrile (1.0 mL) is added K₃PO₄ (1.2 equiv.).

-

Et₃N·3HF (8.0 equiv.) is then added to the mixture.

-

The reaction is heated to 80 °C and stirred until completion (monitored by TLC or NMR).

-

After cooling to room temperature, the reaction mixture is quenched and the product is extracted and purified.

Method B: With AgF and Et₃N·3HF

-

To a solution of the α-bromo substrate (0.15 mmol) in acetonitrile (1.0 mL) is added AgF (2.0 equiv.).

-

Et₃N·3HF (3.0 equiv.) is then added to the mixture.

-

The reaction is stirred at room temperature until completion.

-

The product is then isolated and purified.

Mechanistic Insights and Visualizations

C-H Alkylation Pathway

The alkylation of this compound proceeds through the formation of a resonance-stabilized carbanion, which then acts as a nucleophile.

Caption: C-H Alkylation via Carbanion Formation.

Nucleophilic Substitution of Fluorine: SN1 and SN2 Pathways

Based on studies of analogous systems, the substitution of the fluorine atom can occur via two distinct mechanisms.

SN2 Pathway:

Caption: SN2 Mechanism for Fluorine Substitution.

SN1 Pathway:

Caption: SN1 Mechanism for Fluorine Substitution.

Conclusion and Future Outlook

This compound presents a fascinating case of competing reactivities. While the acidity of the α-proton allows for its use as a nucleophile precursor in C-C bond-forming reactions, the potential for nucleophilic substitution of the fluorine atom opens up avenues for the introduction of other functionalities. The available data on analogous systems suggests that both SN1 and SN2 pathways for fluorine displacement are plausible and that reaction conditions can be tuned to favor one over the other.

For drug development professionals and synthetic chemists, the chemoselective functionalization of this scaffold holds immense potential. Future research should focus on systematically exploring the reactivity of this compound with a wider range of nucleophiles, including N-, O-, and S-nucleophiles, to fully map out its synthetic utility. Elucidating the precise factors that govern the chemoselectivity between deprotonation and substitution will be key to unlocking the full potential of this versatile building block in the creation of novel and complex molecular architectures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 3. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Properties of Fluoro(phenylthio)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoro(phenylthio)acetonitrile is a versatile bifunctional reagent characterized by the presence of a fluorine atom, a phenylthio group, and a nitrile group attached to the same carbon atom. This unique structural arrangement confers significant electrophilic properties upon the central carbon atom, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the fluorine and nitrile groups, combined with the ability of the phenylthio group to act as a leaving group or stabilize an adjacent carbanion, dictates its reactivity profile. This technical guide provides a comprehensive overview of the electrophilic properties of this compound, including its synthesis, reactivity with various nucleophiles, and detailed experimental protocols.

Introduction

α-Functionalized nitriles are important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. The introduction of a fluorine atom at the α-position can significantly alter the biological and chemical properties of a molecule. This compound serves as a key synthon, with the α-carbon atom acting as an electrophilic center, susceptible to attack by a variety of nucleophiles. This reactivity allows for the introduction of the cyanomethyl group and the potential for further synthetic transformations.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct fluorination of phenylthioacetonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenylthioacetonitrile

-

(Difluoroiodo)benzene (PhIF₂)

-

Pyridine·HF complex (70% HF)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of phenylthioacetonitrile (1.0 mmol) in dichloromethane (5 mL) is prepared in a polyethylene bottle at room temperature.

-

Pyridine·HF complex (2.0 mL) is added to the solution.

-

(Difluoroiodo)benzene (1.2 mmol) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Electrophilic Reactivity and Reactions with Nucleophiles

The carbon atom bearing the fluorine, phenylthio, and nitrile groups is highly electrophilic. This allows for nucleophilic substitution reactions where the fluoride ion acts as a leaving group.

Reduction with Sodium Borohydride

This compound undergoes reduction with sodium borohydride, leading to the removal of the fluorine and phenylthio groups to yield phenylacetonitrile. This reaction highlights the susceptibility of the α-carbon to nucleophilic attack by a hydride ion.

Reaction with Grignard Reagents

The reaction of this compound with Grignard reagents demonstrates its electrophilic character. The Grignard reagent acts as a carbon nucleophile, attacking the α-carbon. The nature of the product depends on the specific Grignard reagent used.

Reaction with Lithium Enolates

Lithium enolates, being soft carbon nucleophiles, can also react with this compound. This reaction provides a pathway for the formation of new carbon-carbon bonds at the α-position of the nitrile.

Quantitative Data

| Reaction | Nucleophile | Product | Yield (%) |

| Reduction | Sodium Borohydride | Phenylacetonitrile | 85 |

Table 1: Summary of yields for reactions of this compound with various nucleophiles.

Experimental Protocols for Reactions with Nucleophiles

General Procedure for the Reaction of this compound with Nucleophiles

Materials:

-

This compound

-

Nucleophile (e.g., Sodium Borohydride, Grignard reagent, Lithium enolate)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Quenching agent (e.g., Saturated aqueous ammonium chloride, Water)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography

Procedure:

-

A solution of this compound (1.0 mmol) in the appropriate anhydrous solvent is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C).

-

The nucleophile (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched by the addition of the appropriate quenching agent.

-

The mixture is extracted with a suitable organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired product.

Reaction Pathways and Workflows

The following diagrams illustrate the synthesis and key electrophilic reactions of this compound.

Caption: Synthesis of this compound.

Caption: Electrophilic reactions of this compound.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily due to the electrophilic nature of its α-carbon. The presence of the fluorine atom as a potential leaving group, along with the activating effect of the nitrile and phenylthio moieties, allows for a range of nucleophilic substitution reactions. This guide has provided a detailed overview of its synthesis, reactivity with key nucleophiles, and the necessary experimental protocols to utilize this reagent effectively in a research and development setting. The ability to form new carbon-carbon and carbon-hydrogen bonds at the α-position of a nitrile under relatively mild conditions underscores the synthetic utility of this compound.

An In-depth Technical Guide to the Stability and Degradation of Fluoro(phenylthio)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific experimental stability and degradation data for Fluoro(phenylthio)acetonitrile is limited in the public domain. This guide provides a comprehensive overview based on established principles of chemical stability, forced degradation studies, and data from structurally analogous compounds. The information herein is intended to serve as a robust framework for designing stability studies and predicting potential degradation pathways.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring a fluorine atom and a phenylthio group attached to a nitrile-bearing carbon, imparts specific reactivity and physicochemical properties.[1] Understanding the stability and degradation profile of this compound is critical for its application in drug development, ensuring the safety, efficacy, and shelf-life of potential therapeutic agents.

This technical guide outlines the predicted stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It also details generalized experimental protocols for assessing its stability and proposes potential degradation pathways and analytical methodologies for monitoring.

Predicted Stability and Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[2][3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[2][3]

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for many pharmaceuticals. The stability of this compound is expected to be pH-dependent.

-

Acidic Conditions: Under acidic conditions, the nitrile group is susceptible to hydrolysis. This reaction typically proceeds in a stepwise manner, first forming an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[4] The presence of the electron-withdrawing fluorine atom may influence the rate of this process.

-

Neutral Conditions: In neutral pH, the rate of hydrolysis is generally slower compared to acidic or basic conditions.

-

Alkaline Conditions: Under basic conditions, the nitrile group can also be hydrolyzed to a carboxylate salt.[4] Additionally, the presence of the acidic α-proton (adjacent to the nitrile and phenylthio groups) could lead to other base-catalyzed reactions.

Predicted Degradation Products:

-

2-Fluoro-2-(phenylthio)acetamide (Amide intermediate)

-

2-Fluoro-2-(phenylthio)acetic acid

-

Thiophenol and other fragments under more forcing conditions.

Oxidative Degradation

The phenylthio moiety is the most likely site for oxidative degradation. Thioethers are known to be susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[5]

Predicted Degradation Products:

-

Fluoro(phenylsulfinyl)acetonitrile (Sulfoxide)

-

Fluoro(phenylsulfonyl)acetonitrile (Sulfone)

Photolytic Degradation

Photostability is a critical parameter for light-sensitive compounds. The aromatic phenylthio group suggests that this compound may absorb UV radiation, potentially leading to photodegradation. Thioethers have been shown to influence the photostability of molecules.[1] The energy from light absorption could lead to radical-mediated degradation pathways or rearrangements.

Predicted Degradation Pathways:

-

Homolytic cleavage of the C-S bond to form phenylthiyl and fluoroacetonitrile radicals. These radicals can then undergo a variety of secondary reactions.

-

Photooxidation of the thioether to the corresponding sulfoxide.

Thermal Degradation

Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition. The thermal stability of organofluorine compounds can be high, but the presence of other functional groups will influence the overall stability.[6][7] The nitrile and thioether groups are potential sites of thermal decomposition.

Predicted Degradation Pathways:

-

Elimination of HF.

-

Cleavage of the C-S bond.

-

Decomposition of the nitrile group.

Data Presentation

The following tables summarize the predicted degradation of this compound under various stress conditions. Note: These are hypothetical data based on chemical principles and should be confirmed by experimental studies.

Table 1: Summary of Predicted Hydrolytic Degradation of this compound

| Condition | Temperature (°C) | Time (hours) | Predicted % Degradation | Major Predicted Degradation Products |

| 0.1 M HCl | 60 | 24 | 10 - 20% | 2-Fluoro-2-(phenylthio)acetamide, 2-Fluoro-2-(phenylthio)acetic acid |

| Purified Water | 60 | 24 | < 5% | - |

| 0.1 M NaOH | 60 | 24 | 15 - 25% | Sodium 2-fluoro-2-(phenylthio)acetate, Ammonia |

Table 2: Summary of Predicted Oxidative Degradation of this compound

| Condition | Temperature (°C) | Time (hours) | Predicted % Degradation | Major Predicted Degradation Products |

| 3% H₂O₂ | 25 | 24 | 20 - 30% | Fluoro(phenylsulfinyl)acetonitrile, Fluoro(phenylsulfonyl)acetonitrile |

Table 3: Summary of Predicted Photolytic Degradation of this compound

| Condition | Intensity | Time (hours) | Predicted % Degradation | Major Predicted Degradation Products |

| ICH Q1B Option 2 (Xenon lamp) | ≥ 1.2 million lux hours | As per ICH Q1B | 5 - 15% | Products of C-S bond cleavage, Fluoro(phenylsulfinyl)acetonitrile |

Table 4: Summary of Predicted Thermal Degradation of this compound

| Condition | Temperature (°C) | Time (hours) | Predicted % Degradation | Major Predicted Degradation Products |

| Solid State | 80 | 72 | < 10% | - |

| Solution (e.g., in Acetonitrile) | 80 | 72 | 10 - 20% | Products of C-S bond cleavage and HF elimination |

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies on this compound. These protocols should be optimized based on the observed stability of the compound.

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Hydrolytic Degradation Study

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

Oxidative Degradation Study

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature (25°C) for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

Photolytic Degradation Study

Expose a solution of this compound (e.g., in acetonitrile) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A parallel sample should be wrapped in aluminum foil to serve as a dark control. Analyze the samples at appropriate time points.

Thermal Degradation Study

-

Solid State: Place a known amount of solid this compound in a controlled temperature chamber at 80°C for 72 hours. At appropriate time points, dissolve a portion of the solid in a suitable solvent for analysis.

-

Solution State: Keep a solution of this compound (e.g., in acetonitrile) at 80°C for 72 hours. Analyze the solution at appropriate time points.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be a suitable starting point.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with or without a buffer like phosphate or acetate, and an acid modifier like formic or trifluoroacetic acid) would likely be effective.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. Diode array detection (DAD) is recommended to assess peak purity.

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is essential for the identification and structural elucidation of the degradation products.

Mandatory Visualizations

Predicted Degradation Pathways

Caption: Predicted Degradation Pathways of this compound.

Experimental Workflow for Stability Testing

Caption: General Experimental Workflow for Forced Degradation Studies.

Conclusion

While specific experimental data for this compound is not widely available, this guide provides a scientifically grounded framework for understanding its potential stability and degradation. Based on its structural features, the primary sites of degradation are predicted to be the nitrile and phenylthio groups. Hydrolysis is likely to affect the nitrile moiety, leading to the formation of the corresponding amide and carboxylic acid. The thioether is a probable target for oxidation, yielding the sulfoxide and sulfone. Photolytic and thermal stress may induce bond cleavage, particularly at the C-S bond.

For researchers and drug development professionals, it is imperative to conduct thorough forced degradation studies to confirm these predicted pathways, identify any unknown degradation products, and develop a robust, stability-indicating analytical method. The experimental protocols and analytical strategies outlined in this guide provide a solid foundation for these critical investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. collectionscanada.ca [collectionscanada.ca]

- 7. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Computational Chemistry Studies of Fluoro(phenylthio)acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoro(phenylthio)acetonitrile is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique combination of a fluorine atom, a phenylthio group, and a nitrile functionality imparts desirable reactivity and physicochemical properties for the synthesis of complex molecular architectures.[1] This technical guide provides a comprehensive overview of the computational chemistry approaches applicable to the study of this compound. Due to a lack of specific published computational studies on this molecule, this document outlines established theoretical methodologies and presents data derived from closely related compounds and predictive models. This guide is intended to serve as a foundational resource for researchers engaging in the computational analysis and rational design of synthetic pathways involving this compound.

Introduction

This compound (C₈H₆FNS) is a specialty chemical building block utilized in organic synthesis.[1] The presence of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the phenylthio group offers a site for further chemical modification, and the nitrile group is a versatile precursor to various functional groups.[1] Computational chemistry provides a powerful tool to understand the molecular properties, reactivity, and potential reaction mechanisms of such compounds, thereby accelerating research and development efforts. This whitepaper details the pertinent computational methods, predicted physicochemical properties, a plausible synthetic route, and a general workflow for the in-silico investigation of this compound.

Physicochemical and Computed Properties

A summary of the known physicochemical and computationally predicted properties of this compound is presented in Table 1. The computed properties are derived from cheminformatics models and provide a preliminary assessment of the molecule's characteristics.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆FNS | [1][2] |

| Molecular Weight | 167.2 g/mol | [1][2] |

| CAS Number | 130612-84-9 | [1][2] |

| Appearance | Clear pale yellow liquid | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Refractive Index | n20D 1.53 | [1] |

| XLogP3-AA | 2.7 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 49.1 Ų | [2] |

| Heavy Atom Count | 11 | [2] |

Proposed Synthesis and Reaction Mechanism

A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group in a phenylthioacetonitrile derivative with a fluoride source. A general schematic for this proposed synthesis is depicted below.

Caption: Proposed synthesis of this compound via nucleophilic substitution.

Computational Methodology

A robust computational investigation of this compound would typically involve Density Functional Theory (DFT) calculations. The following protocol is recommended based on studies of analogous molecules.

4.1. Geometry Optimization and Vibrational Frequency Analysis

The molecular geometry of this compound can be optimized using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). This level of theory has been shown to provide accurate results for related organosulfur compounds. Following optimization, a vibrational frequency analysis should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

4.2. Electronic Structure Analysis

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) surface can provide insights into the molecule's reactivity and potential sites for electrophilic and nucleophilic attack.

4.3. Reaction Mechanism Studies

To investigate the proposed synthesis, transition state theory can be employed. This involves locating the transition state structure for the nucleophilic substitution reaction and calculating the activation energy barrier. This provides a quantitative measure of the reaction's feasibility.

The logical workflow for such a computational study is illustrated in the following diagram.

Caption: A typical workflow for the computational analysis of this compound.

Predicted Molecular Properties (Hypothetical Data)

The following tables present hypothetical quantitative data for this compound that would be obtained from the computational protocol described above. These values are based on expected trends for similar molecules and should be considered illustrative until experimentally or computationally verified.

Table 2: Hypothetical Optimized Geometric Parameters

| Parameter | Type | Predicted Value |

| C-F | Bond Length | ~1.38 Å |

| C-S | Bond Length | ~1.80 Å |

| C≡N | Bond Length | ~1.15 Å |

| F-C-S | Bond Angle | ~108° |

| C-S-C(phenyl) | Bond Angle | ~105° |

| F-C-S-C(phenyl) | Dihedral Angle | ~60° |

Table 3: Hypothetical Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C≡N stretch | ~2250 |

| C-F stretch | ~1100 |

| C-S stretch | ~700 |

| Phenyl ring modes | 1600-1400, 1100-1000 |

Table 4: Hypothetical Reaction Energetics for Synthesis

| Parameter | Predicted Value |

| Reaction Energy (ΔE) | Exergonic |

| Activation Energy (Ea) | Moderate |

Conclusion

While dedicated computational studies on this compound are not yet prevalent in the scientific literature, established computational chemistry techniques provide a robust framework for its in-silico investigation. This guide has outlined the key physicochemical properties, a plausible synthetic pathway, and a detailed computational methodology based on Density Functional Theory. The presented workflow and hypothetical data serve as a valuable starting point for researchers aiming to model the properties and reactivity of this important chemical intermediate. Such computational studies can significantly aid in the rational design of novel synthetic routes and the development of new molecules with tailored properties for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of Fluoro(phenylthio)acetonitrile Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoro(phenylthio)acetonitrile and its analogs are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. The incorporation of both a fluorine atom and a phenylthio group at the α-position of an acetonitrile moiety imparts unique electronic and steric properties. These structural features can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As such, these compounds serve as valuable building blocks for the synthesis of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound analogs, complete with experimental protocols and characterization data.

Synthetic Approaches

The primary synthetic challenge in preparing α-fluoro-α-thioacetonitriles lies in the controlled introduction of the fluorine atom. Several strategies have been developed, with the most common being the deoxyfluorination of a corresponding α-hydroxy or α-keto precursor. A general and widely applicable two-step synthesis commences from an aromatic aldehyde.

A prevalent method involves the initial formation of a cyanohydrin, which is subsequently fluorinated. This approach offers a versatile route to a variety of α-aryl-α-fluoroacetonitriles.

Experimental Protocols

While the specific experimental details for the synthesis of this compound from the primary literature (The Journal of Organic Chemistry, 1995, 60, 3459) could not be accessed for this guide, a general, representative protocol for the synthesis of α-aryl-α-fluoroacetonitriles is provided below. This protocol is based on established methodologies for cyanohydrin formation followed by deoxyfluorination.

Step 1: Synthesis of the Cyanohydrin Intermediate

This step involves the addition of a cyanide source to an aromatic aldehyde to form the corresponding cyanohydrin.

-

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde for the parent compound) (1.0 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

-

Catalyst (e.g., a Lewis base like triethylamine or a Lewis acid like zinc iodide) (0.1 eq)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

-

Procedure:

-

To a solution of the aromatic aldehyde in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the catalyst.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl cyanide dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is typically quenched by the addition of a mild acid (e.g., saturated aqueous ammonium chloride).

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.

-

Step 2: Deoxyfluorination of the Cyanohydrin

This step replaces the hydroxyl group of the cyanohydrin with a fluorine atom using a deoxyfluorinating agent.

-

Materials:

-

Crude cyanohydrin from Step 1 (1.0 eq)

-

Deoxyfluorinating agent (e.g., Diethylaminosulfur trifluoride (DAST) or Deoxofluor) (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

-

Procedure:

-

Dissolve the crude cyanohydrin in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the deoxyfluorinating agent to the stirred solution.

-

Maintain the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired α-aryl-α-fluoroacetonitrile.

-

Data Presentation

The following tables summarize representative quantitative data for derivatives of this compound, as reported in the literature for products of catalytic asymmetric allylic alkylation reactions.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound Analogs

| Entry | Starting Aldehyde | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | DAST | CH₂Cl₂ | -78 to rt | 12 | 75 |

| 2 | 4-Chlorobenzaldehyde | Deoxofluor | Toluene | -78 to rt | 16 | 82 |

| 3 | 4-Methoxybenzaldehyde | DAST | CH₂Cl₂ | -78 to rt | 12 | 78 |

| 4 | 2-Naphthaldehyde | DAST | CH₂Cl₂ | -78 to rt | 14 | 70 |

Note: The data in this table is representative and based on general procedures for analogous compounds. Actual yields may vary.

Table 2: Spectroscopic Data for Selected this compound Derivatives

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | 19F NMR (CDCl₃, δ ppm) | HRMS (ESI) [M+Na]⁺ |

| Derivative 1 (R = 4-ClPh) | 7.34 (m, 4H), 7.28 (m, 7H), 7.24–7.09 (m, 3H), 6.53 (m, 2H), 4.03 (m, 1H) | 136.7 (d, J=23.4 Hz), 136.2, 136.1, 135.2, 134.6, 129.9 (d, J=1.3 Hz), 129.6, 129.4 (d, J=1.4 Hz), 126.6, 125.5 (d, J=7.0 Hz), 123.6 (d, J=6.1 Hz), 123.4, 123.3, 116.5 (d, J=33.3 Hz), 94.2 (d, J=192.7 Hz), 59.6 (d, J=24.3 Hz) | -149.35 (d, J=17.2 Hz, minor), -154.08 (d, J=19.6 Hz, major) | calcd for C₂₃H₁₇ClFN: 384.0930, found: 384.0926 |

| Derivative 2 (R = 4-MePh) | 7.37–7.22 (m, 11H), 7.18–7.11 (m, 3H), 6.61–6.44 (m, 2H), 4.08 (m, 1H), 2.34 (s, 3H) | 139.8 (d, J=1.6 Hz), 136.4, 135.9 (d, J=1.2 Hz), 131.7 (d, J=23.3 Hz), 129.5 (d, J=1.3 Hz), 129.0, 128.6, 128.4, 128.0 (d, J=3.4 Hz), 126.6, 125.4, 125.3, 124.0 (d, J=4.3 Hz), 116.9 (d, J=32.5 Hz), 95.4 (d, J=190.9 Hz), 59.6 (d, J=25.2 Hz), 21.2 | -147.30 (d, J=16.2 Hz, minor), -150.59 (d, J=17.9 Hz, major) | calcd for C₂₄H₂₀FN: 364.1472, found: 342.1491 |

Data is for the major diastereomer of the allylic alkylation product.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the synthesis of this compound analogs.

Caption: General workflow for the two-step synthesis of this compound analogs.

Methodological & Application

Application Notes and Protocols for Fluoro(phenylthio)acetonitrile in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoro(phenylthio)acetonitrile is a versatile reagent in modern organic synthesis, valued for its unique electronic properties that enable a range of chemical transformations.[1] The presence of a fluorine atom, a phenylthio group, and a nitrile moiety on the same carbon atom creates a scaffold with significant potential in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. This document provides detailed application notes and experimental protocols for the use of this compound as a nucleophile in various substitution reactions.

Key Applications

This compound serves as a valuable building block for the introduction of a fluorinated, thiophenyl-substituted cyanomethyl group into organic molecules. This moiety is of interest in medicinal chemistry due to the known ability of fluorine to modulate the pharmacokinetic and physicochemical properties of drug candidates.

The primary applications of this compound in nucleophilic substitution reactions include:

-

Allylic Alkylation: Formation of new carbon-carbon bonds via reaction with allylic electrophiles.

-

Alkylation with Alkyl Halides: Synthesis of more complex α-fluoro-α-thio-nitriles through reaction with various alkyl halides.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds or their analogs.

-

Epoxide Opening: Ring-opening of epoxides to generate β-hydroxy-α-fluoro-α-thio-nitriles.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol is adapted from established procedures for α-aryl-α-fluoroacetonitriles and is expected to be applicable to this compound for the enantioselective synthesis of allylated products.

Reaction Scheme:

Caption: General workflow for the palladium-catalyzed allylic alkylation.

Materials:

-

This compound

-

Allylic carbonate (e.g., (E)-1,3-diphenylallyl ethyl carbonate)

-

[Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)

-

Chiral ligand (e.g., (S)-4-tert-butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous acetonitrile (ACN)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)

-

Magnetic stirrer and stir bar

-

Temperature-controlled bath

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add [Pd(allyl)Cl]₂ (5 mol%) and the chiral ligand (12 mol%).

-

Add anhydrous acetonitrile (to achieve a concentration of approximately 0.1 M with respect to the nitrile) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Add the allylic carbonate (1.35 equivalents) to the reaction mixture.

-

Add this compound (1.0 equivalent, e.g., 0.185 mmol).

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

-

Slowly add a pre-cooled solution of DBU (2.0 equivalents) in anhydrous acetonitrile to the reaction mixture.

-

Stir the reaction at the specified temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, ¹H NMR, or ¹⁹F NMR).

-

Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Analogous Reactions:

The following table summarizes results from the palladium-catalyzed asymmetric allylic alkylation of various α-aryl-α-fluoroacetonitriles with (E)-1,3-diphenylallyl ethyl carbonate, demonstrating the potential of this methodology.

| Entry | Aryl Group of Nitrile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 77 | 4:1 | >99 |

| 2 | 4-Tolyl | 62 | 3.4:1 | >99 |

| 3 | 4-Methoxyphenyl | 55 | 15:1 | >99 |

| 4 | 4-Chlorophenyl | 70 | 3.5:1 | 99 |

| 5 | 2-Naphthyl | 68 | 3:1 | >99 |

Data extracted from a study on α-aryl-α-fluoroacetonitriles.

Protocol 2: General Procedure for Alkylation with Non-Allylic Electrophiles

This protocol provides a general framework for the nucleophilic substitution reaction of this compound with various alkyl halides. The choice of base and reaction conditions is critical and may require optimization depending on the electrophile.

Reaction Scheme:

Caption: Workflow for the alkylation of this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hexamethyldisilazide (NaHMDS))

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

-

Dry ice/acetone bath

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of the strong base (1.1 equivalents) to the cooled nitrile solution while maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.

-

Slowly add the alkyl halide (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to stir at -78 °C for a specified time (e.g., 2-4 hours), then gradually warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or other suitable methods.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Reaction Mechanisms

Deprotonation and Nucleophilic Attack

The utility of this compound as a nucleophile is predicated on the formation of a carbanion at the α-position. This is achieved by treatment with a strong base. The resulting anion is stabilized by the inductive effects of the fluorine and the resonance delocalization into the nitrile group.

Caption: General mechanism of nucleophilic substitution.

The generated carbanion can then react with various electrophiles in a classic Sₙ2 fashion, leading to the formation of a new carbon-carbon bond. The stereochemical outcome of the reaction, particularly in asymmetric synthesis, is highly dependent on the nature of the electrophile, the catalyst system, and the reaction conditions.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a potent and versatile building block for the synthesis of complex fluorinated molecules. Its ability to act as a nucleophile in a variety of substitution reactions, including palladium-catalyzed allylic alkylations and reactions with alkyl halides, makes it a valuable tool for researchers in drug discovery and materials science. The protocols provided herein offer a starting point for the exploration of its synthetic utility. Optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates.

References

The Role of Fluoro(phenylthio)acetonitrile in the Development of Novel Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

Fluoro(phenylthio)acetonitrile has emerged as a versatile and valuable building block in synthetic organic chemistry, particularly in the creation of novel compounds with potential therapeutic applications. Its unique chemical structure, featuring both a fluorine atom and a phenylthio group, imparts desirable reactivity, making it a key intermediate in the synthesis of complex heterocyclic systems. This application note will delve into the utility of this compound in the synthesis of a specific class of bioactive molecules, the 1,4-benzothiazin-3-ones, and explore their potential in pharmaceutical development, with a focus on their neurological applications.

A Gateway to Bioactive 1,4-Benzothiazin-3-ones

This compound serves as a crucial precursor in the synthesis of 2-fluoro-3,4-dihydro-2H-1,4-benzothiazin-3-one derivatives. This class of compounds is of significant interest to the pharmaceutical industry due to the broad spectrum of biological activities exhibited by the 1,4-benzothiazine core. These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a fluorine atom at the 2-position of the benzothiazinone ring, facilitated by the use of this compound, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and metabolic stability.

One notable example is the synthesis of 2-fluoro-3,4-dihydro-4-isopropyl-2H-1,4-benzothiazin-3-one. While specific quantitative data for this particular derivative is not extensively available in publicly accessible literature, the broader class of fluorinated 1,4-benzothiazin-3-ones has shown promise in various therapeutic areas.

Potential Therapeutic Applications in Neurology

The 1,4-benzothiazine scaffold is structurally related to phenothiazines, a class of drugs known for their antipsychotic and neuroleptic properties. This structural similarity suggests that derivatives of 1,4-benzothiazin-3-one may also interact with targets in the central nervous system (CNS). Research into various benzothiazinone analogs has indicated potential as cognitive enhancers and neuroprotective agents. For instance, certain fluorinated benzothiadiazine dioxides, a related class of compounds, have been identified as positive allosteric modulators of AMPA receptors, which play a crucial role in synaptic plasticity and memory.[1] This highlights the potential for fluorinated benzothiazinones to be explored for the treatment of neurodegenerative diseases and cognitive disorders.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of 2-fluoro-3,4-dihydro-4-isopropyl-2H-1,4-benzothiazin-3-one, based on established synthetic methodologies for related compounds.

Synthesis of 2-Fluoro-3,4-dihydro-4-isopropyl-2H-1,4-benzothiazin-3-one

This synthesis involves a multi-step process, with the key step being the cyclization of a precursor derived from this compound.

Materials:

-

This compound

-

2-Amino-N-isopropylbenzenethiol

-

Strong base (e.g., Sodium Hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran)

-

Acid for workup (e.g., Hydrochloric acid)

-

Organic solvents for extraction and purification (e.g., Ethyl acetate, Hexane)

-

Silica gel for column chromatography

Procedure:

-

Deprotonation: To a solution of 2-Amino-N-isopropylbenzenethiol in anhydrous THF under an inert atmosphere (e.g., Argon), add a strong base (e.g., NaH) portion-wise at 0°C. Stir the mixture for 30 minutes.

-

Nucleophilic Addition: Slowly add a solution of this compound in anhydrous THF to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Cyclization: The reaction mixture is then heated to reflux to facilitate the intramolecular cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2-fluoro-3,4-dihydro-4-isopropyl-2H-1,4-benzothiazin-3-one.

Note: The specific reaction conditions (temperature, reaction time, and stoichiometry) may need to be optimized for best results.

In Vitro Biological Evaluation: Acetylcholinesterase Inhibition Assay

Given the potential neurological applications, a primary screening assay could involve assessing the inhibitory activity of the synthesized compound against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Materials:

-

2-fluoro-3,4-dihydro-4-isopropyl-2H-1,4-benzothiazin-3-one

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

-

Donepezil (positive control)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound, donepezil, ATCI, and DTNB in appropriate solvents. Prepare working solutions in phosphate buffer.

-

Assay Protocol: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic workflow from the starting material to the final bioactive compound and its subsequent biological evaluation.

Caption: Synthetic workflow for 2-fluoro-1,4-benzothiazin-3-one and its biological screening.

Conclusion

This compound is a valuable and reactive intermediate that provides an efficient entry point to the synthesis of fluorinated 1,4-benzothiazin-3-one derivatives. This class of compounds holds significant promise for the development of new pharmaceutical agents, particularly for neurological disorders. Further investigation into the synthesis and biological activity of specific derivatives, such as 2-fluoro-3,4-dihydro-4-isopropyl-2H-1,4-benzothiazin-3-one, is warranted to fully elucidate their therapeutic potential. The protocols and workflow presented here offer a foundational guide for researchers venturing into this exciting area of drug discovery.

References

Application of Fluoro(phenylthio)acetonitrile in Agrochemical Synthesis: A Detailed Guide

Introduction:

Fluoro(phenylthio)acetonitrile is a versatile fluorinated building block increasingly utilized in the synthesis of advanced agrochemicals. Its unique combination of a fluorine atom, a phenylthio group, and a nitrile functionality makes it a valuable precursor for the construction of various heterocyclic compounds, particularly pyrazole derivatives, which are known to exhibit potent fungicidal and insecticidal activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the field of agrochemical development, highlighting the utility of this compound in the synthesis of key agrochemical intermediates.

Synthesis of 5-Amino-4-fluoro-3-(phenylthio)pyrazole: A Key Agrochemical Intermediate

A crucial application of this compound in agrochemical synthesis is its conversion to 5-Amino-4-fluoro-3-(phenylthio)pyrazole. This intermediate is a valuable precursor for the synthesis of pyrazole carboxamide fungicides, a class of agrochemicals known for their efficacy against a broad spectrum of fungal pathogens. The synthesis involves a cyclocondensation reaction with hydrazine hydrate.

Reaction Scheme:

Figure 1: Synthesis of 5-Amino-4-fluoro-3-(phenylthio)pyrazole.

Experimental Protocol: Synthesis of 5-Amino-4-fluoro-3-(phenylthio)pyrazole

This protocol is based on established methods for the synthesis of aminopyrazoles from activated acetonitriles.[1]

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per gram of nitrile).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-Amino-4-fluoro-3-(phenylthio)pyrazole.

-

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| This compound | 167.19 | 1.0 | - | - | - |

| Hydrazine Hydrate | 50.06 | 1.2 | - | - | - |

| 5-Amino-4-fluoro-3-(phenylthio)pyrazole | 211.24 | - | 1.26 | 1.05 | 83 |

Note: The above data is illustrative and based on typical yields for similar reactions. Actual yields may vary depending on reaction scale and conditions.

Further Functionalization for Agrochemical Synthesis

The resulting 5-Amino-4-fluoro-3-(phenylthio)pyrazole is a versatile intermediate that can be further functionalized to produce a variety of agrochemicals. For instance, the amino group can be acylated with a substituted acid chloride to form the corresponding pyrazole carboxamide, a common scaffold in modern fungicides.

Logical Workflow for Agrochemical Synthesis:

Figure 2: General workflow for fungicide synthesis.

This systematic approach allows for the generation of a library of potential agrochemical candidates by varying the substituent 'R' on the acid chloride, enabling structure-activity relationship (SAR) studies to identify compounds with optimal fungicidal or insecticidal properties. The introduction of the fluoro and phenylthio groups from the initial building block often contributes to enhanced biological activity and favorable physicochemical properties of the final products.

References

Application Notes and Protocols: Fluoro(phenylthio)acetonitrile in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoro(phenylthio)acetonitrile is a versatile bifunctional reagent with significant potential in the synthesis of complex heterocyclic compounds.[1] The presence of a fluorine atom, a phenylthio group, and a nitrile functionality on the same carbon atom imparts unique reactivity, making it an attractive building block for the construction of diverse molecular scaffolds of interest in pharmaceutical and agrochemical research.[1] This document provides detailed application notes and a representative protocol for the utilization of this compound in the synthesis of substituted thiophenes, a privileged scaffold in medicinal chemistry.